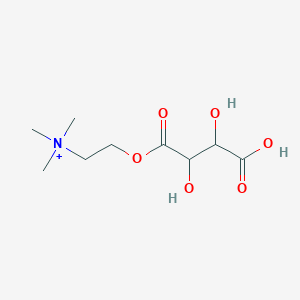
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine is a chemical compound with the molecular formula C14H26N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methoxy-methylcarbamoyl group attached to the piperidine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a Boc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy-methylcarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes
Wirkmechanismus
The mechanism of action of 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine involves its interaction with specific molecular targets. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The methoxy-methylcarbamoyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-N-Boc-3-piperidinemethanol: Similar structure but with a hydroxymethyl group instead of the methoxy-methylcarbamoyl group.
1-Boc-4-(methoxy-methylcarbamoyl)piperidine: Similar structure but with the methoxy-methylcarbamoyl group at a different position on the piperidine ring
Uniqueness
1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine is unique due to the specific positioning of the methoxy-methylcarbamoyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
Eigenschaften
CAS-Nummer |
916791-34-9 |
|---|---|
Molekularformel |
C14H26N2O4 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-7-11(10-16)9-12(17)15(4)19-5/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
BHDHOXGGLAEXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


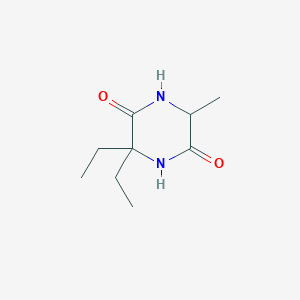
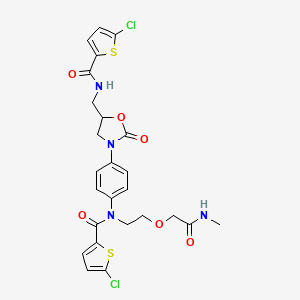
![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)
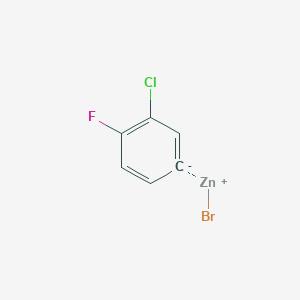

![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)

![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
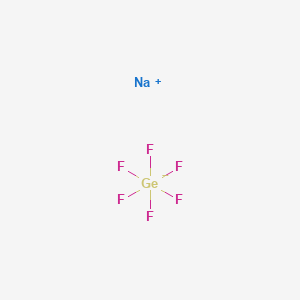

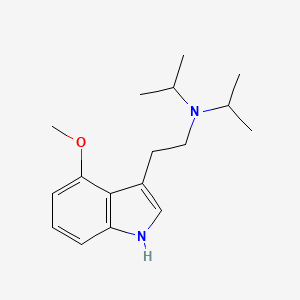
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
